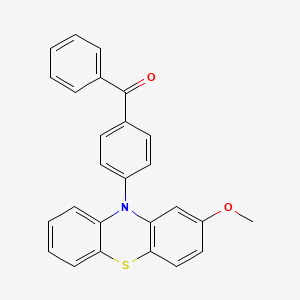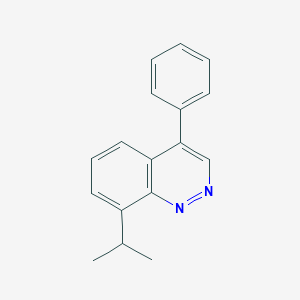![molecular formula C17H20O2 B14124967 3-(tert-Butyl)-4'-methoxy-[1,1'-biphenyl]-4-ol](/img/structure/B14124967.png)
3-(tert-Butyl)-4'-methoxy-[1,1'-biphenyl]-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(tert-Butyl)-4’-methoxy-[1,1’-biphenyl]-4-ol is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a tert-butyl group and a methoxy group attached to the biphenyl structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butyl)-4’-methoxy-[1,1’-biphenyl]-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromoanisole and tert-butylbenzene.
Grignard Reaction: The first step involves the formation of a Grignard reagent by reacting tert-butylbenzene with magnesium in the presence of anhydrous ether.
Coupling Reaction: The Grignard reagent is then coupled with 4-bromoanisole under controlled conditions to form the desired biphenyl derivative.
Hydrolysis: The final step involves hydrolysis to obtain 3-(tert-Butyl)-4’-methoxy-[1,1’-biphenyl]-4-ol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(tert-Butyl)-4’-methoxy-[1,1’-biphenyl]-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The methoxy and tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
3-(tert-Butyl)-4’-methoxy-[1,1’-biphenyl]-4-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It is used as an additive in polymers and coatings to enhance their stability and performance.
Mecanismo De Acción
The mechanism of action of 3-(tert-Butyl)-4’-methoxy-[1,1’-biphenyl]-4-ol involves its interaction with specific molecular targets and pathways. The tert-butyl and methoxy groups play a crucial role in modulating the compound’s reactivity and interactions with biological molecules. These interactions can lead to various biological effects, such as antioxidant activity and inhibition of inflammatory pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 3,3’,5,5’-Tetra-tert-butyl-4,4’-biphenyldiol
- 4,4’-Bis(2,6-di-tert-butylphenol)
- 2,2’,6,6’-Tetra-tert-butyl-4,4’-dihydroxybiphenyl
Uniqueness
3-(tert-Butyl)-4’-methoxy-[1,1’-biphenyl]-4-ol is unique due to the presence of both tert-butyl and methoxy groups, which confer distinct chemical and physical properties. These groups enhance the compound’s stability and reactivity, making it suitable for various applications in research and industry.
Propiedades
Fórmula molecular |
C17H20O2 |
|---|---|
Peso molecular |
256.34 g/mol |
Nombre IUPAC |
2-tert-butyl-4-(4-methoxyphenyl)phenol |
InChI |
InChI=1S/C17H20O2/c1-17(2,3)15-11-13(7-10-16(15)18)12-5-8-14(19-4)9-6-12/h5-11,18H,1-4H3 |
Clave InChI |
RVQFVPJINCDYOT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C(C=CC(=C1)C2=CC=C(C=C2)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 4-(1,7-dimethyl-2,4-dioxo-3-phenethyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate](/img/structure/B14124890.png)

![3-[(4-Tert-butylphenyl)amino]benzamide](/img/structure/B14124897.png)
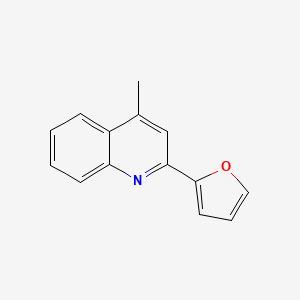
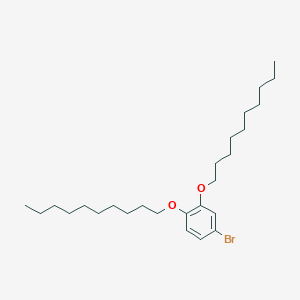
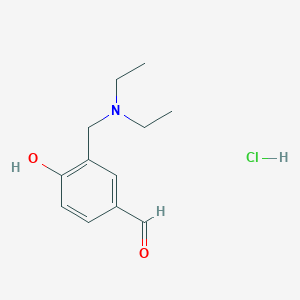
![4-Iodothieno[2,3-d]pyrimidine](/img/structure/B14124922.png)
![1-(3-fluoro-4-methoxybenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14124935.png)

![5-(2-Methoxy-5-nitrophenyl)benzo[d][1,3]dioxole](/img/structure/B14124939.png)

